4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
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Overview
Description
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo-pyridine core structure
Preparation Methods
The synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, forming a variety of substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar core structure but differs in the position of the chloro group and the nitrogen atom in the pyridine ring.
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Another similar compound with the chloro group at a different position, leading to variations in its chemical properties and reactivity.
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-7-5(3-10)4-12-6(7)1-2-11-8/h1-2,4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJRCQVVJPQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856872 |
Source
|
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-90-5 |
Source
|
Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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